molecular formula C11H12O3 B1610093 5-Ethynyl-1,2,3-trimethoxybenzene CAS No. 53560-33-1

5-Ethynyl-1,2,3-trimethoxybenzene

Cat. No.: B1610093
CAS No.: 53560-33-1
M. Wt: 192.21 g/mol
InChI Key: CDZJQFRCCCDJLD-UHFFFAOYSA-N
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Description

5-Ethynyl-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

5-Ethynyl-1,2,3-trimethoxybenzene has been utilized in the synthesis of various chemical compounds. For example, its derivatives were prepared via Sonogashira coupling, highlighting the substance's role in creating compounds with specific spectroscopic properties. These properties were influenced by the substitution pattern of the alkynyl compounds, demonstrating its utility in developing materials with desired UV–vis and fluorescence characteristics (Hennrich, 2004).

Physical, Thermal, and Spectral Properties Modification

Research has also focused on altering the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene derivatives. One study examined the influence of biofield energy treatment, which resulted in significant changes in properties like melting temperature, thermal stability, and the frequency of C-O bonds. Such modifications are crucial for its use in various industrial applications (Trivedi et al., 2015).

Application in Sensor Technology

The compound has been employed in developing sensitive and reusable sensors. For instance, an electrochemical impedimetric aptasensor for ochratoxin A detection was developed using a derivative of 1,2,3-trimethoxybenzene. This application demonstrates its potential in creating efficient and precise sensors for various environmental and health-related substances (Hayat et al., 2013).

Contributions in Organic Synthesis

It plays a critical role in the synthesis of novel organic compounds. For example, its ethynyl derivative was used to develop new phenethylamines, indicating its importance in synthesizing complex organic structures (Trachsel, 2003).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of 1,2,3-trimethoxybenzene have shown potential in synthesizing compounds with cytotoxic activities, indicating their importance in drug discovery and development (Raghavender et al., 2022).

Properties

IUPAC Name

5-ethynyl-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJQFRCCCDJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474064
Record name 5-Ethynyl-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53560-33-1
Record name 5-Ethynyl-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flame-dried 50 mL round-bottom flask was added CBr4 (2.54 g, 7.65 mmol). DCM (20 mL) was added and the solution cooled to 0° C. Ph3P (4.01 g, 15.30 mmol) was added and the solution stirred at 0° C. for 15 min. 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.10 mmol) in DCM (6.0 mL) was added dropwise. The solution was stirred at 0° C. for 5 min. The solvent was removed under reduced pressure, and the resulting oil was filtered through a plug of silica and washed with Hex:EtOAc (9:1, 500 mL; 4:1, 500 mL). The combined organics were concentrated to give the crude dibromo-olefin (2.31 g, 128%), which was dissolved in THF (60 mL) and cooled to −78° C. n-BuLi (13.1 mL, 19.68 mmol, 1.5 M) was added dropwise and the solution stirred at −78° C. for 30 min. Saturated NH4Cl (10 mL) was added and the solution warmed to room temperature. The layers were separated, and the organics were washed with brine (10 mL), dried over anhydrous Na2SO4, and concentrated. The residue was purified by flash chromatography (SiO2, 80 g) using 10% EtOAc in hexanes as the eluent to afford 5-Ethynyl-1,2,3-trimethoxybenzene as a colorless oil (0.770 g, 79%): Rf=0.30 (4:1, Hex:EtOAc); 1H NMR (CDCl3) δ 6.71 (s, 2H), 3.84 (s, 3H), 3.83 (s, 6H), 3.03 (s, 1H); 13C NMR (CDCl3) δ 153.1, 117.1, 109.4, 103.3, 83.8, 76.4, 61.0, 56.2, 56.1; HRFAB [M+Li] 199.0952 (calculated C11H12O3Li: 199.0946).
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
4.01 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
13.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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